molecular formula C12H22O B8668440 2,5,7,7-Tetramethyloct-2-enal CAS No. 113831-56-4

2,5,7,7-Tetramethyloct-2-enal

Cat. No.: B8668440
CAS No.: 113831-56-4
M. Wt: 182.30 g/mol
InChI Key: KJBZCUDWRAGIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,7,7-Tetramethyloct-2-enal is an aliphatic unsaturated aldehyde identified for its utility in the research and development of advanced perfume and fragrance compositions . As a key subject in fragrance chemistry studies, this compound enables investigations into the structure-activity relationships of scent molecules, particularly how the specific arrangement of methyl groups and the unsaturation at the 2-position influence its olfactory characteristics and volatility . Researchers utilize this compound to explore its performance and stability within complex mixtures, contributing to the scientific understanding of how to create more effective and stable consumer products such as fine perfumes, cosmetics, and cleaning agents . Its primary value lies in academic and industrial R&D settings focused on innovating and optimizing functional fragrance formulations. Please note that this compound is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

113831-56-4

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2,5,7,7-tetramethyloct-2-enal

InChI

InChI=1S/C12H22O/c1-10(8-12(3,4)5)6-7-11(2)9-13/h7,9-10H,6,8H2,1-5H3

InChI Key

KJBZCUDWRAGIKG-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C(C)C=O)CC(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,5,7,7 Tetramethyloct 2 Enal

Retrosynthetic Strategies for the 2,5,7,7-Tetramethyloct-2-enal Carbon Skeleton

Retrosynthetic analysis of this compound involves disconnecting the molecule into simpler, commercially available, or easily synthesizable precursors. The primary structural features to consider are the α,β-unsaturated aldehyde (enal), the tertiary stereocenter at C-5, and the quaternary center at C-7.

A logical primary disconnection is at the C3-C4 bond, breaking the molecule into a C3 fragment that can build the enal moiety and a C5 ketone precursor. However, a more common and powerful approach is a disconnection at the C2-C3 double bond, which points to an olefination reaction. This strategy suggests a C8 aldehyde or ketone and a C2 phosphorus ylide or phosphonate (B1237965) carbanion as key intermediates.

Key Retrosynthetic Disconnections:

Olefination-based disconnection (A): This is the most direct route to the enal. The target molecule is disconnected across the C=C double bond, leading to 3,5,5-trimethylhexanal (B1630633) as a key intermediate aldehyde and a two-carbon phosphonate or ylide reagent. This is often the most efficient strategy for constructing such enal systems.

Aldol-based disconnection (B): An alternative disconnection between C3 and C4 suggests an aldol (B89426) condensation pathway. This would involve the self-condensation of a C5 aldehyde or the crossed-aldol reaction between two different carbonyl compounds. This route can be complicated by issues of regioselectivity and self-condensation.

Grignard/Addition-based disconnection (C): A disconnection at the C4-C5 bond points to a conjugate addition or an addition of an organometallic reagent (like a Grignard reagent) to an appropriate α,β-unsaturated precursor. This strategy is particularly useful for establishing the stereocenter at C-5.

For the purpose of this analysis, the olefination-based disconnection is the most strategically sound approach for assembling the carbon skeleton efficiently.

Stereoselective Formation of the 2-enal Moiety (E/Z Isomerism Control)

The geometry of the C2-C3 double bond is a critical aspect of the synthesis. For many fragrance compounds, the E-isomer is desired for its specific olfactory properties. Modern olefination reactions offer excellent control over this stereochemistry.

Optimized Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classic Wittig reaction for the synthesis of α,β-unsaturated aldehydes, particularly for achieving high E-selectivity. nrochemistry.comwikipedia.org The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a corresponding Wittig ylide. wikipedia.org This allows for reaction with a wider range of aldehydes, including sterically hindered ones, under milder conditions. nrochemistry.com

The reaction mechanism favors the formation of the E-alkene because the transition state leading to the trans product is lower in energy. nrochemistry.com The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed during workup compared to the triphenylphosphine (B44618) oxide from a Wittig reaction. alfa-chemistry.comorganic-chemistry.org

A plausible HWE approach to this compound would involve the reaction of 3,5,5-trimethylhexanal with the anion of diethyl (formylmethyl)phosphonate.

Table 1: Comparison of Olefination Reactions for Enal Synthesis

FeatureWittig Reaction (using (triphenylphosphoranylidene)acetaldehyde)Horner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium ylidePhosphonate carbanion
Stereoselectivity Generally produces a mixture of E/Z isomers with unstabilized ylides.Highly E-selective with stabilized carbanions. wikipedia.org
Reactivity Less reactive with sterically hindered aldehydes.Highly reactive, even with hindered aldehydes. nrochemistry.com
Byproduct Triphenylphosphine oxide (often difficult to separate).Dialkyl phosphate (water-soluble, easy to remove). alfa-chemistry.com
Conditions Often requires strong bases.Can be performed with milder bases (e.g., NaH, NaOMe). alfa-chemistry.com

For applications where the Z-isomer is desired, modifications such as the Still-Gennari variation of the HWE reaction can be employed, which utilizes phosphonates with electron-withdrawing groups to favor the Z-olefin. nrochemistry.com

Palladium-Catalyzed Cross-Coupling Approaches to Alkene Formation

Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, represent an alternative for forming the C-C double bond. While powerful for synthesizing complex alkenes, they are less direct for this specific target compared to olefination.

A hypothetical Heck reaction could involve the coupling of a vinyl ether (as an acetaldehyde (B116499) equivalent) with an alkyl halide. However, controlling regioselectivity and avoiding side reactions would be challenging. A more plausible, albeit multi-step, approach would be the coupling of a vinyl organometallic reagent with a suitable alkyl halide, followed by oxidation to the aldehyde. For instance, a palladium-catalyzed reaction could couple an aryl or vinyl bromide with ethylene, followed by a hydroxycarbonylation step to yield a 2-substituted propionic acid, which could then be further elaborated. nih.gov This multi-step nature makes it less efficient than a direct HWE olefination for this target.

Creation of Quaternary and Tertiary Carbon Centers at C-5 and C-7 via Modern Alkylation and Addition Reactions

The construction of the quaternary carbon at C-7 and the tertiary stereocenter at C-5 represents a significant synthetic challenge due to steric hindrance. Modern asymmetric methods provide powerful tools to address this.

Enantioselective Michael Additions to α,β-Unsaturated Systems

The key intermediate, 3,5,5-trimethylhexanal, can be synthesized via an enantioselective Michael addition. This reaction, also known as a conjugate addition, is one of the most effective methods for forming carbon-carbon bonds and setting stereocenters. rsc.orgnih.gov The strategy involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.

To construct the C5 and C7 centers, one could envision a reaction between an α,β-unsaturated ester containing the C7 quaternary center and an organometallic reagent that delivers the C5 methyl group. For example, the conjugate addition of an organocuprate (Gilman reagent) like lithium dimethylcuprate to an appropriately substituted α,β-unsaturated ester would be a classic approach. The development of catalytic asymmetric variants of this reaction allows for high enantioselectivity. nih.gov

Asymmetric Conjugate Additions

Asymmetric conjugate addition is a premier strategy for establishing the C-5 stereocenter in an enantiomerically pure form. libretexts.org This can be achieved using a chiral catalyst to control the facial selectivity of the nucleophilic attack on the Michael acceptor.

A plausible route would involve the reaction of an organozinc or Grignard reagent with an α,β-unsaturated ester in the presence of a chiral copper-ligand complex. libretexts.org The choice of chiral ligand is critical for achieving high enantiomeric excess (ee). Ligands like Josiphos or Taniaphos have shown high efficacy in similar transformations. libretexts.org

Table 2: Catalyst Systems for Asymmetric Conjugate Addition

Catalyst SystemNucleophileTypical Michael AcceptorPotential Application
Cu / Chiral Phosphine Ligand (e.g., Josiphos)Grignard Reagents (R-MgBr)α,β-Unsaturated Thioesters libretexts.orgFormation of the C-5 stereocenter.
Rh / Chiral Diene LigandAryl/Alkenyl Boronic Acidsα,β-Unsaturated Esters/KetonesArylation or vinylation adjacent to a carbonyl.
Organocatalyst (e.g., Chiral Amine)Carbonyl compounds (via enamine)Nitroalkenes, Enones researchgate.netConstruction of all-carbon quaternary centers. researchgate.net
Cu / (R,S)-Josiphos LigandGrignard Reagentsα,β,γ,δ-Unsaturated EstersRegioselective 1,6-addition for complex skeletons. libretexts.org

By employing such a catalytic asymmetric conjugate addition, the C-5 methyl group and its associated stereocenter could be installed with high enantioselectivity. The resulting ester could then be reduced to the required 3,5,5-trimethylhexanal intermediate for the subsequent HWE reaction.

Chemo- and Regioselective Functionalization of the Octane (B31449) Chain

The targeted synthesis of this compound necessitates precise control over the functionalization of the octane backbone. Chemo- and regioselective reactions are crucial for introducing and modifying functional groups at specific positions without affecting other reactive sites in the molecule.

One of the primary challenges in synthesizing this molecule is the selective oxidation of a corresponding alcohol precursor, 2,5,7,7-tetramethyloct-2-en-1-ol, to the aldehyde without over-oxidation to a carboxylic acid or isomerization of the double bond. Modern catalytic systems, particularly those based on transition metals, offer solutions to this challenge. For instance, selective oxidation of allylic alcohols can be achieved with high chemoselectivity using catalysts that operate under mild conditions.

Furthermore, establishing the tetramethyl-substituted octane chain often involves strategic C-H functionalization or the coupling of smaller, functionalized building blocks. Regioselective C-H activation, for example, allows for the introduction of functional groups at specific carbon atoms of an alkane chain, which can then be elaborated to the target structure. While specific literature on the direct C-H functionalization of a 2,5,7,7-tetramethyloctane precursor is limited, the principles have been widely applied in natural product synthesis.

Below is a table summarizing representative chemo- and regioselective reactions that are conceptually applicable to the synthesis of the this compound backbone.

Table 1: Representative Chemo- and Regioselective Functionalization Reactions

Reaction Type Reagents and Conditions Target Transformation Selectivity
Allylic Oxidation MnO₂, CH₂Cl₂, rt R-CH₂OH → R-CHO High for allylic alcohols
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °C R-CH₂OH → R-CHO High chemoselectivity
Directed C-H Borylation Ir catalyst, bipyridine ligand, B₂pin₂ Alkane C-H → Alkane C-Bpin High regioselectivity based on directing group
Cross-Coupling Pd catalyst, organoborane, alkyl halide C-C bond formation High regioselectivity

Cascade and Multicomponent Reactions for Expedited Synthesis of this compound

A hypothetical multicomponent reaction for the synthesis of a precursor to this compound could involve the coupling of three or more simple starting materials in a one-pot process. For instance, a reaction could be designed to bring together fragments that form the C1-C3, C4-C6, and C7-C8 segments of the molecule, along with the necessary methyl substitutions.

Cascade reactions, on the other hand, involve a sequence of intramolecular transformations triggered by a single event. uniroma1.it While specific cascade reactions leading directly to this compound are not prominently documented, the synthesis of other terpene aldehydes has benefited from such approaches. nih.gov For example, a Prins-type cyclization followed by fragmentation could be envisioned as a potential cascade to construct the highly branched acyclic chain.

The table below illustrates the conceptual advantages of these reaction types in the context of synthesizing complex aldehydes.

Table 2: Comparison of Synthetic Strategies

Strategy Key Features Advantages for Complex Aldehyde Synthesis
Linear Synthesis Step-by-step construction and isolation Well-established, predictable
Cascade Reactions Multiple bond formations in a single, triggered sequence Rapid increase in molecular complexity, high atom economy
Multicomponent Reactions Three or more reactants combine in a single pot High convergence, operational simplicity, reduced waste

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including fragrance compounds like this compound. thieme-connect.comchemijournal.com The focus is on minimizing environmental impact through the use of safer solvents, renewable feedstocks, and catalytic processes that maximize atom economy.

Solvent-Free or Alternative Solvent Reaction Systems

A significant aspect of green chemistry is the reduction or elimination of hazardous organic solvents. eurekaselect.com For the synthesis of aldehydes, solvent-free conditions or the use of benign alternative solvents like water, supercritical fluids, or bio-derived solvents are being explored. liverpool.ac.ukscu.ac.ir

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry (ball milling), can lead to faster reaction times and reduced energy consumption. eurekaselect.com The synthesis of α,β-unsaturated aldehydes, a class to which this compound belongs, has been demonstrated under solvent-free conditions, often with the use of solid-supported catalysts.

The use of alternative solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, is also gaining traction as a more sustainable replacement for traditional chlorinated solvents. liverpool.ac.uk

Catalyst Development for Atom-Economical Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. fupress.net Catalytic reactions are inherently more atom-economical than stoichiometric ones.

In the context of this compound synthesis, the development of highly efficient and recyclable catalysts is paramount. For the key oxidation step of the corresponding alcohol, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing waste. Supported metal nanoparticles, for instance, have shown high activity and selectivity in alcohol oxidations.

The table below highlights some green chemistry approaches relevant to the synthesis of this compound.

Table 3: Green Chemistry Approaches in Aldehyde Synthesis

Green Chemistry Principle Application in Synthesis Example
Safer Solvents Replacement of chlorinated solvents with water or bio-solvents. Aldol condensation in water. liverpool.ac.uk
Atom Economy Use of catalytic addition and rearrangement reactions. Catalytic hydroformylation of alkenes. fupress.net
Design for Energy Efficiency Microwave-assisted or solvent-free synthesis. Solvent-free aldol condensation under microwave irradiation.
Use of Renewable Feedstocks Synthesis from bio-based starting materials. Terpene-derived aldehydes from essential oils.

Biomimetic and Enzyme-Catalyzed Approaches to Analogous Structures

Nature provides a rich blueprint for the synthesis of complex molecules through highly selective and efficient enzymatic processes. Biomimetic synthesis seeks to emulate these natural strategies in the laboratory, while enzyme-catalyzed approaches directly utilize enzymes as catalysts. scu.ac.irnih.gov

The biosynthesis of terpenes, a class of natural products that includes many aldehydes, often involves intricate cyclization and rearrangement cascades initiated from simple acyclic precursors like geranyl pyrophosphate or farnesyl pyrophosphate. scu.ac.ir A biomimetic approach to this compound could involve designing a synthetic sequence that mimics a plausible biosynthetic pathway, potentially leading to a more efficient and stereoselective synthesis.

Direct enzymatic catalysis offers the potential for unparalleled selectivity under mild, environmentally friendly conditions (typically in aqueous media at ambient temperature and pressure). While a specific enzyme for the synthesis of this compound may not be known, the broader field of enzyme engineering is rapidly advancing. It is conceivable that enzymes could be tailored to perform specific transformations on precursors to the target molecule. For instance, alcohol dehydrogenases could be employed for the selective oxidation of the corresponding alcohol, or aldolases for the key C-C bond-forming reactions.

The development of artificial enzymes, or "nanozymes," also presents a promising frontier, combining the robustness of synthetic catalysts with the high selectivity of biological systems. nih.govnih.gov

Exploration of Reactivity and Mechanistic Pathways of 2,5,7,7 Tetramethyloct 2 Enal

Nucleophilic and Electrophilic Reactivity of the α,β-Unsaturated Aldehyde Functionality

The reactivity of an α,β-unsaturated aldehyde is dominated by the electrophilic nature of both the carbonyl carbon (C1) and the β-carbon (C3). Nucleophiles can attack at either of these sites, leading to 1,2-addition (direct addition) or 1,4-addition (conjugate addition), respectively. libretexts.org The significant steric bulk imposed by the methyl groups at C2, C5, and the gem-dimethyl group at C7 in 2,5,7,7-Tetramethyloct-2-enal is expected to play a crucial role in directing the regioselectivity of nucleophilic attack.

Mechanism of Conjugate Addition Reactions (1,4-Additions) to the Enal

Conjugate addition, or Michael addition, is a key reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com The mechanism involves the attack of a nucleophile at the β-carbon, which is rendered electrophilic through conjugation with the carbonyl group. libretexts.orgmakingmolecules.com

The generally accepted mechanism for the conjugate addition of a nucleophile (Nu⁻) to this compound would proceed as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon (C3), leading to the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized over the α-carbon and the oxygen atom. wikipedia.org

Protonation: The enolate intermediate is then protonated, typically by a solvent or a weak acid, at the α-carbon. makingmolecules.com

Tautomerization: The resulting enol rapidly tautomerizes to the more stable keto form, yielding the final 1,4-adduct. libretexts.org

The steric hindrance at the β-position, due to the methyl group at C2 and the bulky alkyl chain, would likely decrease the rate of conjugate addition compared to less substituted enals. However, "soft" nucleophiles, such as organocuprates, enamines, and thiolates, generally favor 1,4-addition. wikipedia.org The bulky substituents may also influence the stereochemical outcome of the addition.

Table 1: Predicted Outcome of Conjugate Addition with Various Nucleophiles

Nucleophile Type Predicted Major Product Rationale
Organocuprates (R₂CuLi) 1,4-addition Soft nucleophiles strongly favor conjugate addition.
Enolates 1,4-addition (Michael Addition) Classic Michael donors, though steric hindrance could be a factor.
Amines (R₂NH) 1,4-addition Generally favor conjugate addition with enals.

Chemoselectivity in Reductions of the Aldehyde vs. Alkene Moieties

The reduction of α,β-unsaturated aldehydes presents a challenge in chemoselectivity: will the carbonyl group, the carbon-carbon double bond, or both be reduced? The choice of reducing agent and reaction conditions is paramount in controlling the outcome.

Reduction of the Aldehyde (1,2-Reduction): Reagents that selectively reduce the carbonyl group to an allylic alcohol are typically those that favor direct (1,2) addition. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, is a classic method for this transformation. organic-chemistry.orgrsc.org The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack to the carbonyl carbon. Given the steric hindrance around the alkene, this method is expected to be highly effective for this compound.

Reduction of the Alkene (1,4-Reduction): Catalytic hydrogenation can often be tuned to selectively reduce the C=C double bond. organic-chemistry.org Catalysts like palladium on carbon (Pd/C) under specific conditions can favor the reduction of the alkene, leaving the aldehyde group intact, especially if the aldehyde is temporarily protected as an acetal.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the aldehyde and the alkene functionalities, leading to a saturated alcohol.

Table 2: Predicted Products of Reduction of this compound

Reagent(s) Expected Major Product Selectivity
NaBH₄, CeCl₃ (Luche Reduction) 2,5,7,7-Tetramethyloct-2-en-1-ol 1,2-Reduction (Aldehyde)
H₂, Pd/C 2,5,7,7-Tetramethyloctanal 1,4-Reduction (Alkene)
LiAlH₄ 2,5,7,7-Tetramethyloctan-1-ol Full Reduction

Pericyclic Reactions and Cycloaddition Chemistry Involving the Dienal System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edursc.org The most prominent example for an α,β-unsaturated aldehyde is the Diels-Alder reaction, where the enal can act as a dienophile. wikipedia.orglibretexts.org

For this compound to participate as a dienophile in a Diels-Alder reaction, it would react with a conjugated diene. The reaction would involve the [4+2] cycloaddition of the diene's π-system and the enal's C=C double bond. msu.eduorganic-chemistry.org

However, the steric hindrance in this compound is expected to significantly impact its reactivity as a dienophile. wikipedia.orglibretexts.org The methyl group at the α-position (C2) and the bulky alkyl group at the β-position (C3) would sterically hinder the approach of the diene, likely requiring harsh reaction conditions (high temperature and/or pressure) or the use of Lewis acid catalysis to facilitate the reaction. wikipedia.org Lewis acids can coordinate to the carbonyl oxygen, lowering the LUMO energy of the dienophile and accelerating the reaction. wikipedia.org

Intramolecular pericyclic reactions, such as electrocyclizations, would require the presence of a more extended conjugated system within the molecule, which is not present in the ground state of this compound.

Transformations Involving Radical Intermediates of this compound

Radical reactions offer an alternative pathway for the functionalization of α,β-unsaturated aldehydes. Radical species can add to the C=C double bond, typically at the less substituted β-carbon, to form a resonance-stabilized α-carbonyl radical.

A plausible mechanism for a radical addition to this compound would involve:

Initiation: Generation of a radical species (R•) from a radical initiator (e.g., AIBN) or through photolysis.

Propagation: The radical (R•) adds to the β-carbon of the enal, forming a new C-R bond and an α-carbonyl radical intermediate. This intermediate can then abstract a hydrogen atom from a suitable donor (e.g., tributyltin hydride) to yield the saturated aldehyde product and regenerate the chain-carrying radical.

Termination: Combination of two radical species.

Radical cyclizations are also a possibility if a radical can be generated elsewhere in the molecule, leading to the formation of cyclic structures. nih.govprinceton.edu For instance, if a halogen were present at a suitable position in the alkyl chain, a radical could be generated that might then undergo an intramolecular addition to the enal double bond.

Acid- or Base-Catalyzed Rearrangement Reactions and Fragmentations

The structure of this compound, being related to terpenoid structures like citronellal, suggests a propensity for acid-catalyzed cyclization and rearrangement reactions. semanticscholar.orgnih.govresearchgate.net

Under acidic conditions, protonation of the aldehyde oxygen would generate an oxocarbenium ion, which can be attacked by the distal double bond (if one were present, as in citronellal) to form a carbocationic intermediate. This intermediate could then undergo further rearrangements (e.g., hydride or alkyl shifts) and cyclizations to yield various cyclic products. While this compound itself lacks a second double bond for such cyclizations, acid catalysis could potentially promote isomerization of the C=C bond from the α,β- to the β,γ-position, which could then participate in other reactions.

Base-catalyzed reactions could involve the formation of an enolate at the γ-position (C4), although this would be sterically hindered. If formed, this enolate could participate in aldol-type condensations or other rearrangement pathways. Fragmentation reactions are less likely for this specific structure unless other functional groups are introduced.

Stereochemical Outcomes of Reactions at the Aldehyde and Alkene Centers

The stereochemical outcomes of reactions involving this compound are largely dictated by the steric bulk surrounding the reactive centers.

Reactions at the Aldehyde: Nucleophilic addition to the carbonyl carbon will be subject to steric hindrance from the α-methyl group and the β-alkyl substituent. According to Cram's rule or the Felkin-Anh model, the nucleophile would be expected to approach from the less hindered face of the carbonyl group, leading to a diastereoselective formation of the corresponding alcohol. The degree of selectivity would depend on the size of the nucleophile and the reaction conditions.

Investigation of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are influenced by several factors, including the nature of the reactant, the reaction conditions, and the inherent steric and electronic properties of the molecule itself. A key aspect of its reactivity is the competition between direct (1,2-addition) and conjugate (1,4-addition) nucleophilic attack.

Kinetic vs. Thermodynamic Control:

In many of its reactions, this compound can yield different products under kinetic versus thermodynamic control.

Kinetic Control: At lower temperatures and with strong, sterically hindered bases or nucleophiles, the reaction is likely to be under kinetic control, favoring the formation of the product that is formed fastest. udel.edumasterorganicchemistry.comkhanacademy.org Due to the significant steric bulk around the carbonyl carbon and the β-carbon, the kinetically favored product may arise from the deprotonation of the less hindered α-carbon to form the kinetic enolate. youtube.comyoutube.com

Thermodynamic Control: At higher temperatures and with weaker bases that allow for reversible reactions, the system can reach equilibrium, leading to the formation of the most stable product, the thermodynamic product. udel.edumasterorganicchemistry.comkhanacademy.org This is often the more substituted and thermodynamically stable enolate or the product resulting from conjugate addition. libretexts.orglibretexts.org

The interplay between kinetic and thermodynamic control is a critical consideration in predicting the outcome of reactions involving this sterically encumbered unsaturated aldehyde.

Illustrative Kinetic and Thermodynamic Data:

Product TypeRelative Rate Constant (k) at Low Temp.Activation Energy (Ea) (kJ/mol)Gibbs Free Energy of Formation (ΔG°) (kJ/mol)
Kinetic Product1050-20
Thermodynamic Product170-40

Note: These are illustrative values to demonstrate the principles of kinetic and thermodynamic control. The kinetic product has a lower activation energy and forms faster, while the thermodynamic product has a more negative Gibbs free energy of formation, indicating greater stability.

Studies of Reactive Intermediates Formed from this compound

The mechanistic pathways of reactions involving this compound proceed through various reactive intermediates. The nature and stability of these intermediates are paramount in determining the course of the reaction and the structure of the final products.

Enolates:

The most common reactive intermediates are enolates, which can be formed in two principal ways:

Deprotonation: In the presence of a base, a proton can be abstracted from the α-carbon, leading to the formation of a resonance-stabilized enolate ion. masterorganicchemistry.com Due to the unsymmetrical nature of the substitution around the α-carbon, two different enolates can potentially form: the kinetic enolate and the thermodynamic enolate. udel.eduyoutube.comyoutube.com The significant steric hindrance from the adjacent gem-dimethyl group would likely favor the formation of the less substituted kinetic enolate. masterorganicchemistry.com

Conjugate Addition: Nucleophilic attack at the β-carbon (1,4-conjugate addition) also results in the formation of a resonance-stabilized enolate intermediate. libretexts.orglibretexts.orgpressbooks.pub This enolate is a key intermediate in reactions such as the Michael addition. pressbooks.pub

The subsequent reaction of the enolate intermediate, either through protonation or reaction with another electrophile, determines the final product.

Other Potential Intermediates:

Zwitterionic Intermediates: In certain reactions, such as the Morita–Baylis–Hillman reaction, the initial nucleophilic attack can lead to the formation of a zwitterionic intermediate. rsc.org

Radical Intermediates: While less common for this class of compounds under typical ionic reaction conditions, radical intermediates could be formed under photochemical or radical-initiated conditions.

The study of these transient species, often through computational modeling and spectroscopic techniques in related systems, provides valuable insight into the detailed mechanistic steps of the reactions of α,β-unsaturated aldehydes. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2,5,7,7 Tetramethyloct 2 Enal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering deep insights into the chemical environment of each nucleus. For 2,5,7,7-Tetramethyloct-2-enal, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential to unambiguously assign all proton and carbon signals and to determine the molecule's stereochemistry and preferred conformation.

Due to the presence of a chiral center at the C5 position, the protons of the adjacent methylene (B1212753) groups (C4 and C6) are diastereotopic and are expected to appear as distinct signals in the ¹H NMR spectrum. The substitution pattern and steric hindrance around the C2=C3 double bond will influence the chemical shifts of the vinylic proton and the aldehydic proton.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The following table outlines the predicted chemical shifts for the protons and carbons of this compound, based on established empirical data for similar α,β-unsaturated aldehydes. cdnsciencepub.comnetlify.app

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-H (Aldehyde)9.4 - 9.6190 - 195
C2-H6.5 - 6.8150 - 160
C3-125 - 135
C4-H₂2.0 - 2.335 - 45
C5-H1.5 - 1.830 - 40
C6-H₂1.2 - 1.540 - 50
C7-C(CH₃)₂-30 - 35
C8-H₃0.8 - 1.020 - 30
C2-CH₃1.8 - 2.115 - 25
C5-CH₃0.8 - 1.015 - 25
C7-(CH₃)₂0.8 - 1.025 - 35

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by mapping out the connectivity and spatial relationships between atoms. researchgate.netwikipedia.orgsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be expected to show correlations between the aldehydic proton (C1-H) and the vinylic proton (C2-H), and along the aliphatic chain, such as between the protons on C4, C5, and C6. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. hmdb.ca This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the vinylic proton at C2 would show a cross-peak with the C2 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining stereochemistry and conformation. researchgate.net For this compound, NOESY could reveal through-space interactions between the C2-methyl group and the C4 protons, helping to define the preferred conformation around the C3-C4 bond.

The presence of multiple single bonds in the aliphatic chain of this compound allows for a range of possible conformations. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can provide valuable information on the energy barriers to rotation around these bonds and the equilibrium between different conformers. nih.govyoutube.com

Vibrational Spectroscopy (IR and Raman) for Characterization of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretch of the conjugated aldehyde. orgchemboulder.com The C-H stretch of the aldehyde group is also a key diagnostic peak. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, being more polarizable, is expected to show a strong signal in the Raman spectrum.

Predicted Vibrational Frequencies:

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aldehyde C-H Stretch2820-2850 and 2720-2750Weak
C=O Stretch (conjugated)1680-1705Moderate
C=C Stretch1620-1650Strong
C-H Bending (alkanes)1350-1470Moderate

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. nih.gov

For this compound (C₁₂H₂₄O), the expected exact mass can be calculated. Upon ionization, the molecule will undergo characteristic fragmentation. Common fragmentation pathways for aldehydes include α-cleavage (loss of a hydrogen radical or an alkyl radical from the carbon adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org

Predicted HRMS Data and Fragmentation:

Ion Predicted m/z Description
[M]⁺184.1827Molecular Ion
[M-H]⁺183.1749Loss of aldehydic hydrogen
[M-CH₃]⁺169.1592Loss of a methyl group
[M-C₄H₉]⁺127.0810Loss of a tert-butyl group (α-cleavage)
C₅H₉O⁺85.0653McLafferty rearrangement product

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Composition

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is an ideal method for assessing the purity of a sample of this compound and for separating and identifying any potential isomers. go-jsb.co.ukscirp.org

The use of a suitable capillary GC column would allow for the separation of this compound from any impurities or side products from its synthesis. The mass spectrometer detector would then provide a mass spectrum for each separated component, allowing for their identification. This technique would also be crucial for separating and quantifying the (E) and (Z) isomers if they are present in a mixture.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment of Chiral Analogs

Since this compound possesses a chiral center at the C5 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral sample. mdpi.comrsc.orgcas.cz

These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. rsc.org The resulting CD or ORD spectrum is a unique fingerprint of a particular enantiomer. By comparing the experimentally measured spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the chiral center can be unambiguously assigned. chemistryviews.org This is particularly important for understanding the biological activity of chiral molecules, as different enantiomers often exhibit different physiological effects.

X-ray Crystallography of Crystalline Derivatives for Definitive Structural Assignment

The definitive, three-dimensional atomic arrangement of this compound is crucial for a complete structural elucidation. However, the inherent physical properties of many aldehydes, including their liquid state or low melting points at ambient temperatures, often preclude direct single-crystal X-ray diffraction analysis. To circumvent this limitation, a common and powerful strategy involves the chemical conversion of the non-crystalline aldehyde into a stable, crystalline derivative. The subsequent X-ray crystallographic analysis of this derivative provides an unambiguous determination of the molecular structure, from which the constitution of the original aldehyde can be unequivocally confirmed.

The formation of crystalline derivatives such as hydrazones, semicarbazones, thiosemicarbazones, and oximes is a well-established method in chemical analysis. acs.orgcreative-chemistry.org.ukwikipedia.orgresearchgate.net These reactions typically involve the condensation of the aldehyde with a suitable reagent, leading to a solid product that is amenable to crystallization. The resulting crystals can then be subjected to X-ray diffraction to obtain a detailed molecular structure.

For a molecule such as this compound, this approach would involve reacting the aldehyde with a derivatizing agent like 2,4-dinitrophenylhydrazine (B122626) to form the corresponding 2,4-dinitrophenylhydrazone. This derivative is typically a stable, crystalline solid. The subsequent steps would involve:

Synthesis and Purification: The crystalline derivative of this compound would be synthesized and then purified by recrystallization to obtain high-quality single crystals suitable for X-ray diffraction. creative-chemistry.org.uk

Single-Crystal X-ray Diffraction: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected as the crystal is rotated. wikipedia.orgnih.gov

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystallographic data is then used to solve the crystal structure, typically using direct methods, and refine the atomic positions and thermal parameters. nih.gov

The refined crystal structure of the derivative would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry of the this compound moiety within the derivative. This method offers an unambiguous structural assignment, which is particularly valuable for complex molecules or when spectroscopic data may be ambiguous.

While specific crystallographic data for a derivative of this compound is not available in the cited literature, the following table provides a representative example of the type of crystallographic data that would be obtained from such an analysis, based on known structures of similar aldehyde derivatives.

ParameterValue
Empirical FormulaC₁₈H₂₆N₄O₄ (Hypothetical 2,4-dinitrophenylhydrazone derivative)
Formula Weight362.43
Temperature293(2) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.123(4) Å, α = 90° b = 15.456(6) Å, β = 105.2(1)° c = 12.345(5) Å, γ = 90°
Volume1864.1(1) ų
Z4
Calculated Density1.291 Mg/m³
Absorption Coefficient0.752 mm⁻¹
F(000)776
Crystal Size0.25 x 0.20 x 0.15 mm
Theta Range for Data Collection4.22 to 67.00°
Reflections Collected3500
Independent Reflections3250 [R(int) = 0.021]
Completeness to Theta = 67.00°99.5 %
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters3250 / 0 / 240
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.125
R indices (all data)R1 = 0.055, wR2 = 0.135
Largest Diff. Peak and Hole0.25 and -0.20 e.Å⁻³

Theoretical and Computational Chemistry Approaches for 2,5,7,7 Tetramethyloct 2 Enal

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

To investigate the electronic structure and molecular geometry of 2,5,7,7-Tetramethyloct-2-enal, quantum chemical calculations, primarily using Density Functional Theory (DFT), would be employed. DFT methods, such as B3LYP or ωB97X-D, combined with a suitable basis set (e.g., 6-31G(d,p) or larger), would be used to perform geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. The resulting optimized geometry corresponds to a minimum on the potential energy surface. From these calculations, electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map can be determined. This information is fundamental to understanding the molecule's reactivity and physical properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Theoretical calculations are a powerful tool for predicting various spectroscopic parameters of this compound.

NMR Chemical Shifts: The optimized molecular geometry obtained from DFT calculations would be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such predictions. The calculated chemical shifts would then be compared to a reference compound, such as tetramethylsilane (TMS), to provide theoretical spectra that can aid in the interpretation of experimental data.

Vibrational Frequencies: The vibrational frequencies of this compound can be calculated by performing a frequency analysis on the optimized geometry. These calculations yield the normal modes of vibration, which correspond to the infrared (IR) and Raman spectral peaks. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-specific approximations.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By calculating the excitation energies and oscillator strengths of the electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. researchgate.net This provides insight into the electronic structure and the nature of the orbitals involved in the electronic transitions.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. For a proposed reaction, a transition state (TS) search would be performed to locate the saddle point on the potential energy surface that connects reactants and products. Various algorithms, such as the Berny algorithm, are used for this purpose. A frequency calculation on the located TS structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

To confirm that the identified transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. nih.gov The IRC path traces the minimum energy path from the transition state downhill to the reactant and product energy minima, thereby verifying the reaction pathway.

Conformational Landscape Analysis through Molecular Mechanics and Molecular Dynamics Simulations

Due to the presence of multiple single bonds, this compound can exist in various conformations. A thorough conformational analysis is crucial for understanding its properties. This analysis typically begins with a molecular mechanics (MM) based conformational search to identify a wide range of possible low-energy conformers. MM methods use classical force fields, which are computationally less expensive than quantum mechanical methods, allowing for the exploration of a larger conformational space.

The low-energy conformers identified by MM would then be subjected to geometry optimization using a more accurate DFT method. To study the dynamic behavior and relative stabilities of these conformers, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms over time, providing insights into the conformational flexibility and the accessible conformational states of the molecule under specific conditions.

Prediction of Thermodynamic and Kinetic Properties of Reactions Involving this compound

Quantum chemical calculations can provide valuable data on the thermodynamic and kinetic properties of reactions involving this compound.

Thermodynamic Properties: From the frequency calculations performed on the optimized geometries of reactants, products, and transition states, various thermodynamic properties can be calculated. These include the enthalpy (H), entropy (S), and Gibbs free energy (G) of the species. The change in these properties during a reaction (ΔH, ΔS, and ΔG) can then be determined, indicating the reaction's spontaneity and whether it is exothermic or endothermic.

Kinetic Properties: The energy difference between the reactants and the transition state, known as the activation energy (Ea), can be calculated. The activation energy is a key parameter in determining the rate of a chemical reaction. Using Transition State Theory (TST), the rate constant (k) of a reaction can be estimated from the calculated activation energy.

Chemoinformatics and Data-Driven Approaches for Structural Prediction and Reaction Design

Chemoinformatics and data-driven approaches can complement theoretical calculations in predicting the properties and reactivity of this compound. By leveraging large chemical databases, machine learning models can be trained to predict various properties, such as boiling point, solubility, and toxicity, based on the molecular structure.

For reaction design, computational tools can be used to predict the outcomes of potential reactions involving this compound. These tools can help in identifying promising synthetic routes and in optimizing reaction conditions. While specific data-driven models for this particular molecule are unlikely to exist without prior research, general models for aldehydes and alkenes could provide initial estimates of its reactivity and properties.

Environmental Fate and Degradation Mechanisms of 2,5,7,7 Tetramethyloct 2 Enal

Photochemical Degradation Pathways in Simulated Environmental Conditions

Photochemical degradation, involving the absorption of light, represents a significant pathway for the transformation of organic compounds in the environment. This process can occur through direct or indirect photolysis.

Direct Photolysis and Wavelength Dependence

Indirect Photolysis via Reactive Oxygen Species

Indirect photolysis involves the degradation of a chemical by short-lived, highly reactive species that are themselves generated by the action of sunlight on other environmental components like nitrate, nitrite, and dissolved organic matter. These reactive oxygen species (ROS) include the hydroxyl radical (•OH), singlet oxygen (¹O₂), and peroxide radicals. In aquatic environments, the hydroxyl radical is a powerful oxidant that can react rapidly with electron-rich organic molecules. The double bond in 2,5,7,7-Tetramethyloct-2-enal is a likely site of attack by hydroxyl radicals, leading to the formation of various transformation products.

Oxidative Degradation Processes (e.g., Reaction with Ozone, Hydroxyl Radicals)

In the atmosphere, volatile organic compounds (VOCs) like this compound are primarily removed through reactions with oxidants. The hydroxyl radical (•OH) is the most important oxidant in the troposphere during the daytime. The reaction of •OH with unsaturated aldehydes can proceed via addition to the double bond or abstraction of a hydrogen atom. For α,β-unsaturated aldehydes, the addition of •OH to the double bond is generally the dominant pathway. copernicus.org

Ozone (O₃) also plays a role in the atmospheric degradation of unsaturated compounds, although reaction rates are typically slower than with •OH. ucar.edu The reaction of ozone with the double bond of this compound would lead to the formation of a primary ozonide, which then decomposes to form a Criegee intermediate and a carbonyl compound. ucar.edu These intermediates can undergo further reactions, contributing to the formation of secondary organic aerosols. Studies on a series of unsaturated aldehydes have shown that the rate constants for ozonolysis are largely independent of the length of the alkyl chain. ucar.edu

Oxidant Potential Reaction Pathway Significance
Hydroxyl Radical (•OH)Addition to the C=C double bond, H-atom abstractionMajor atmospheric degradation pathway, leading to short atmospheric lifetimes.
Ozone (O₃)Addition to the C=C double bond (Ozonolysis)Contributes to atmospheric degradation, particularly in regions with high ozone concentrations. ucar.edu
Nitrate Radical (NO₃)Can react with unsaturated compounds, primarily at nightA potential, though likely minor, degradation pathway in the atmosphere.

Microbial Biotransformation and Biodegradation Studies in Environmental Compartments (excluding ecotoxicity)

The breakdown of organic compounds by microorganisms is a crucial process in soil and water. While specific studies on the microbial degradation of this compound are limited, the metabolism of other branched-chain aldehydes has been investigated. researchgate.netnih.gov Microorganisms possess a wide array of enzymes capable of transforming aldehydes.

The typical microbial degradation of aldehydes involves oxidation to the corresponding carboxylic acid, which can then be further metabolized through central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov The initial oxidation is often catalyzed by aldehyde dehydrogenases. The branched structure of this compound may influence its biodegradability, potentially making it more resistant to microbial attack than linear aldehydes. However, various microbial strains have been shown to metabolize branched-chain amino acids, which can lead to the formation and subsequent degradation of branched-chain aldehydes. nih.govasm.org

Hydrolytic Stability and Identification of Major Transformation Products

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. Aldehydes are generally not susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). However, the α,β-unsaturated nature of this compound could potentially undergo base-catalyzed hydration of the double bond, although this is generally a slow process. In the presence of strong bases, α,β-unsaturated aldehydes can undergo rearrangement reactions. youtube.com

The primary transformation products from photochemical and oxidative degradation are expected to result from the cleavage of the carbon-carbon double bond. For instance, reaction with ozone would likely yield smaller carbonyl compounds. ucar.edu Microbial degradation would likely lead to the formation of 2,5,7,7-tetramethyloct-2-enoic acid as an initial transformation product.

Development of Analytical Methodologies for Environmental Detection and Quantification

The detection and quantification of this compound in environmental matrices like water, soil, and air require sensitive and selective analytical methods. Due to its expected low concentrations in the environment, sample preparation techniques such as solid-phase extraction (SPE) or headspace analysis are often necessary to concentrate the analyte and remove interfering matrix components.

Gas chromatography coupled with mass spectrometry (GC-MS) is a common and effective technique for the analysis of volatile and semi-volatile organic compounds like aldehydes. For α,β-unsaturated aldehydes, derivatization is often employed to improve chromatographic performance and detection sensitivity. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a stable hydrazone that can be analyzed by high-performance liquid chromatography (HPLC) with UV detection or by GC-MS.

Analytical Technique Principle Application Notes
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio.A standard method for aldehyde analysis. Derivatization can enhance sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC)Separates compounds based on their partitioning between a stationary and a liquid mobile phase.Often used after derivatization (e.g., with DNPH) for analysis of aldehydes.
Solid-Phase Microextraction (SPME)An equilibrium-based extraction technique that uses a coated fiber to adsorb analytes from a sample.A solvent-free sample preparation method suitable for concentrating volatile and semi-volatile compounds from water or air samples before GC analysis.
Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)Uses a supercritical fluid as the mobile phase for separation, coupled with highly sensitive mass spectrometric detection.An emerging technique for the rapid and sensitive analysis of α,β-unsaturated aldehydes.

Modeling of Environmental Persistence, Mobility, and Bioaccumulation Potential (non-biological aspects)

The environmental fate of a chemical substance is significantly influenced by its inherent physicochemical properties. For this compound, a comprehensive understanding of its persistence, mobility, and bioaccumulation potential can be derived from predictive models based on its chemical structure. These models, such as the Estimation Programs Interface (EPI) Suite™, utilize Quantitative Structure-Property Relationships (QSPRs) to estimate key environmental parameters. While experimental data for this specific compound is scarce in publicly available literature, modeled data provides valuable insights into its likely behavior in the environment.

The persistence of a chemical refers to the length of time it remains in a particular environmental compartment before being broken down. This is often expressed as a half-life. Mobility pertains to the ability of a chemical to move between different environmental media, such as from water to soil or air. The bioaccumulation potential indicates the tendency of a substance to be taken up by and concentrated in organisms.

Physicochemical Properties

Several fundamental physicochemical properties are used to model the environmental fate of this compound. These properties, predicted by modeling software, are crucial inputs for assessing its distribution and persistence in the environment.

PropertyPredicted ValueSignificance for Environmental Fate
LogKow (Octanol-Water Partition Coefficient) 4.2Indicates a moderate potential for bioaccumulation in aquatic organisms and sorption to organic matter in soil and sediment.
Water Solubility Low (estimated based on LogKow)Low water solubility suggests the compound will not readily dissolve in water and is more likely to be found in sediment or soil.
Vapor Pressure Low (estimated)A low vapor pressure suggests that the compound is not highly volatile and is less likely to be present in the atmosphere in significant concentrations.
Henry's Law Constant Low (estimated)A low Henry's Law Constant indicates a lower tendency for the compound to partition from water to air.

Environmental Persistence

The persistence of this compound in various environmental compartments can be estimated through its predicted half-lives. These predictions are based on its susceptibility to different degradation processes.

Environmental CompartmentPredicted Half-LifePrimary Degradation Mechanism
Air ShortRapid degradation is expected due to reaction with hydroxyl radicals.
Water ModerateBiodegradation is expected to be the primary removal mechanism, though the rate is uncertain.
Soil Moderate to HighPersistence will depend on soil type, organic matter content, and microbial activity. Sorption to soil particles is likely to reduce its bioavailability for degradation.
Sediment HighDue to its low water solubility and moderate to high LogKow, the compound is expected to partition to sediment, where degradation processes are typically slower.

Mobility

The mobility of this compound in the environment is primarily governed by its partitioning behavior between different media, which can be inferred from its physicochemical properties.

Soil Adsorption Coefficient (Koc): The predicted LogKow of 4.2 suggests a moderate to high soil organic carbon-water (B12546825) partitioning coefficient (Koc). This indicates that this compound is likely to be relatively immobile in soil and will tend to adsorb to organic matter. This reduces the likelihood of it leaching into groundwater.

Bioaccumulation Potential

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk profile.

Bioconcentration Factor (BCF): The Bioconcentration Factor (BCF) is a measure of the extent of chemical accumulation in an organism from water. Based on the LogKow value of 4.2, the BCF for this compound is predicted to be in a range that suggests a potential for bioaccumulation in aquatic organisms. Chemicals with a LogKow in this range are often flagged for further investigation of their bioaccumulative properties.

It is important to note that these are modeled predictions and should be interpreted with caution. Experimental data would be necessary to confirm these findings and provide a more definitive assessment of the environmental fate of this compound.

Derivatization and Advanced Applications of 2,5,7,7 Tetramethyloct 2 Enal in Non Biological Contexts

Synthesis of Complex Organic Molecules Using 2,5,7,7-Tetramethyloct-2-enal as a Key Building Block

The reactivity of the α,β-unsaturated aldehyde functionality in this compound allows it to serve as a versatile precursor in the synthesis of more complex organic structures. The presence of significant steric hindrance around the carbon-carbon double bond and the aldehyde group influences the regioselectivity and stereoselectivity of its reactions.

Key transformations can include:

Nucleophilic Additions: The aldehyde group is susceptible to attack by various nucleophiles. Grignard reagents and organolithium compounds can react with the carbonyl carbon to form secondary alcohols. The steric bulk surrounding the aldehyde may necessitate more reactive organometallic reagents or harsher reaction conditions compared to less hindered aldehydes.

Conjugate Additions: The β-carbon of the enal system is electrophilic and can undergo conjugate addition (Michael addition) with soft nucleophiles like cuprates, enamines, and thiols. The steric hindrance from the gem-dimethyl group at the 7-position and the methyl group at the 5-position can direct the approach of the nucleophile, potentially leading to high diastereoselectivity in the products.

Wittig and Related Olefination Reactions: The aldehyde can be converted into a new, more extended unsaturated system via reactions like the Wittig, Horner-Wadsworth-Emmons, or Julia olefination. These reactions would extend the carbon chain and introduce new functional groups, providing a pathway to complex, branched hydrocarbon skeletons.

Reductive Amination: Reaction with amines in the presence of a reducing agent can produce long-chain, sterically hindered amines. These products could be valuable intermediates for synthesizing unique ligands or specialty surfactants.

The combination of these reactions allows for the stepwise construction of intricate molecular architectures where the 2,5,7,7-tetramethyloctyl backbone provides a lipophilic and sterically defined segment.

Preparation of Functional Materials Precursors and Specialty Chemicals

The inherent properties of this compound, such as its high stability and good solubility in organic solvents, make it an attractive starting material for specialty chemicals and precursors to functional materials. guidechem.com

Fragrance and Flavor Industry: This is the most documented application area for this compound and related C12 aldehydes. guidechem.comscribd.com Its derivatives, such as the corresponding alcohol (2,5,7,7-tetramethyloct-2-en-1-ol) or nitrile, can possess unique olfactory profiles due to the bulky alkyl structure.

Synthesis of Specialty Surfactants: The long, branched alkyl chain of the molecule can be functionalized with a hydrophilic head group to create novel surfactants. For instance, oxidation of the aldehyde to a carboxylic acid, followed by reaction with a polyether or a charged species, could yield non-ionic or ionic surfactants with potentially unique aggregation properties due to the bulky tail group.

Precursors for Lubricant Additives: The branched, aliphatic structure is desirable for lubricant components as it can improve viscosity index and thermal stability. Derivatives of this compound could be explored as additives to enhance the performance of lubricating oils.

Exploration as a Chemical Intermediate in the Production of Related Compounds

As a C12 aldehyde, this compound is a valuable intermediate in organic synthesis. chem960.com Its conversion into other stable, functionalized molecules is a key application.

Reaction Type Product Class Potential Application of Product
OxidationCarboxylic AcidPrecursor for esters, amides, and specialty surfactants
ReductionSaturated/Unsaturated AlcoholFragrance component, precursor for ethers and esters
CondensationSchiff Bases (Imines)Intermediates for amine synthesis, ligands
Knoevenagel CondensationDienes, PolyenesBuilding blocks for more complex conjugated systems

For instance, the reduction of this compound can yield either the allylic alcohol (2,5,7,7-tetramethyloct-2-en-1-ol) using selective reagents like sodium borohydride (B1222165), or the fully saturated alcohol (2,5,7,7-tetramethyloctan-1-ol) through catalytic hydrogenation that reduces both the aldehyde and the double bond. Each of these alcohols can serve as an intermediate for a wide range of subsequent products, including esters with pleasant odors or ethers with specific solvent properties.

Development of Novel Reagents or Catalysts Derived from this compound Derivatives

The sterically demanding nature of the 2,5,7,7-tetramethyloctyl group makes it an interesting scaffold for the development of specialized reagents or ligands for catalysis.

Hindered Ligands for Metal Catalysis: The aldehyde can be converted into a variety of chelating ligands. For example, reductive amination with a substituted ethylenediamine (B42938) could produce a bulky bidentate ligand. Such ligands can be used to tune the steric and electronic properties of metal catalysts, influencing their activity, selectivity, and stability. The bulky framework can create a specific pocket around the metal center, which can be beneficial for stereoselective transformations.

Chiral Auxiliaries and Catalysts: If a chiral center is introduced during the derivatization of this compound (for example, through asymmetric reduction or addition), the resulting enantiopure molecule could be used as a chiral auxiliary to control the stereochemistry of subsequent reactions. Alternatively, it could be the basis for a new chiral catalyst.

Application in Polymer Chemistry (e.g., as a monomer in polymerization or cross-linking reactions)

While there is no direct evidence of this compound being used in polymer chemistry, its functional group offers several hypothetical applications. The synthesis of polymers with pendant aldehyde groups is a known strategy for creating reactive polymer platforms. guidechem.com

Functional Monomer Synthesis: The aldehyde group itself is not typically polymerized directly in common chain-growth polymerizations. However, this compound could be chemically modified to introduce a polymerizable group. For example, a Wittig-type reaction could install a vinyl or acrylate (B77674) group, transforming the molecule into a monomer. The polymerization of such a monomer would result in a polymer with bulky, lipophilic side chains, which could be used to modify the thermal and mechanical properties of the polymer.

Cross-linking Agent: The aldehyde functionality can react with various other functional groups, such as amines, alcohols, and hydrazides, through condensation reactions. A bifunctional derivative of this compound could act as a cross-linking agent to form polymer networks or hydrogels. The bulky nature of the cross-linker would influence the network's mesh size and mechanical properties.

Synthesis of Structure-Activity Relationship (SAR) Analogs for Non-Biological Property Optimization

Structure-Activity Relationship (SAR) studies are crucial for optimizing the properties of molecules for specific applications by systematically modifying their structure. For this compound, SAR studies in non-biological contexts would focus on how structural changes affect physical and chemical properties.

Structural Modification Property to be Optimized Potential Application Area
Varying the length of the alkyl chainLipophilicity, ViscosityLubricants, Surfactants
Altering the substitution pattern on the double bondReactivity, Olfactory profileChemical Synthesis, Fragrances
Introducing other functional groupsPolarity, ReactivitySpecialty Chemicals, Polymer Precursors
Modifying the degree of unsaturationStability, ConformationFragrances, Intermediates

For example, in the context of fragrance chemistry, a series of analogs could be synthesized where the position of the methyl groups is varied, or the gem-dimethyl group is replaced with other alkyl groups. The olfactory properties of these analogs would then be evaluated to understand the relationship between the molecular structure and the perceived scent. Similarly, for applications in materials science, the systematic modification of the alkyl backbone would help in fine-tuning properties like viscosity, thermal stability, and surface activity.

Future Directions and Emerging Research Avenues for 2,5,7,7 Tetramethyloct 2 Enal

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of specialty chemicals like 2,5,7,7-Tetramethyloct-2-enal. youtube.com These computational tools can analyze vast datasets from historical experiments and chemical literature to predict reaction outcomes with increasing accuracy. youtube.comtrackmind.com For the synthesis of this compound, which is likely produced through an aldol (B89426) condensation reaction, AI algorithms could predict optimal reaction conditions, including catalysts, solvents, and temperatures, to maximize yield and minimize byproduct formation. researchgate.netlibretexts.org

Table 1: Potential AI and Machine Learning Applications for this compound

Research AreaPotential ApplicationExpected Outcome
Reaction Prediction Predict the yield and selectivity of aldol condensation reactions for the synthesis of this compound under various conditions.Accelerated identification of optimal synthetic protocols.
Process Optimization Optimize reaction parameters (temperature, pressure, catalyst loading) in real-time to maintain high efficiency and product quality.Increased manufacturing efficiency and reduced operational costs.
Novel Synthesis Routes Discover alternative, more sustainable synthetic pathways to this compound.Greener production processes with a smaller environmental footprint.
Fragrance Design Generate novel molecules with similar structures to this compound and predict their scent characteristics.Expansion of the perfumer's palette with new and unique aroma compounds.

High-Throughput Experimentation and Automation in Discovery and Process Development

High-Throughput Experimentation (HTE) allows for the rapid screening of a large number of experimental conditions in parallel. nih.gov In the context of this compound, HTE can be employed to accelerate the discovery of new catalysts and the optimization of reaction conditions for its synthesis. Automated liquid handling stations can prepare and run hundreds of reactions simultaneously in microtiter plates, varying parameters such as catalyst type, ligand, solvent, and temperature. nih.gov

The results of these high-throughput screens can be rapidly analyzed to identify promising leads for further investigation. This approach significantly reduces the time and resources required for process development compared to traditional one-at-a-time experimentation. HTE is also valuable for screening the properties of new fragrance molecules, such as their stability and performance in different product matrixes. wssintl.com In the fragrance industry, HTE has been used to assess the antimicrobial properties of raw materials, a screening that could be applied to this compound and its derivatives. nih.gov

Development of Sustainable Production Routes with Minimal Environmental Footprint

The chemical industry is increasingly focused on developing sustainable manufacturing processes that reduce reliance on petrochemical feedstocks and minimize environmental impact. For a terpenoid-related compound like this compound, biotechnology offers promising avenues for sustainable production. nih.govwur.nl Metabolic engineering of microorganisms such as Escherichia coli or Saccharomyces cerevisiae can be used to create cell factories that produce terpenoids from renewable feedstocks like glucose. nih.govmdpi.com

Synthetic biology approaches can be used to design and construct novel biosynthetic pathways for the production of this compound. nih.gov This could involve identifying and assembling genes from various organisms that encode the necessary enzymes. Fermentation-based production offers several advantages over traditional chemical synthesis, including milder reaction conditions, reduced waste generation, and the potential for a lower carbon footprint. mdpi.com

Table 2: Comparison of Production Routes for this compound

Production RouteFeedstockKey AdvantagesKey Challenges
Traditional Chemical Synthesis Petrochemical-basedEstablished technology, high throughput.Reliance on fossil fuels, potentially harsh reaction conditions, waste generation.
Biocatalysis Renewable or petrochemicalHigh selectivity, mild reaction conditions.Enzyme stability and cost, separation of product from aqueous media.
Metabolic Engineering/Fermentation Renewable (e.g., sugars)Sustainable, potential for lower cost, reduced environmental impact. nih.govnih.govStrain development time, optimization of fermentation conditions, downstream processing.

Deeper Mechanistic Understanding Through Advanced Physical Organic Chemistry Techniques

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. As an α,β-unsaturated aldehyde, its synthesis likely involves an aldol condensation, a fundamental carbon-carbon bond-forming reaction. pressbooks.publibretexts.orgwikipedia.org Advanced physical organic chemistry techniques can provide detailed insights into the mechanism of this reaction.

For instance, kinetic studies can be used to determine the rate-determining step and the influence of different catalysts and reaction conditions on the reaction rate. Spectroscopic techniques, such as in-situ infrared and NMR spectroscopy, can be used to identify and characterize reaction intermediates. Computational modeling, including density functional theory (DFT) calculations, can be employed to map out the potential energy surface of the reaction and to understand the electronic and steric factors that govern its selectivity. A deeper mechanistic understanding will enable the rational design of more efficient and selective catalysts for the production of this compound.

Exploration of Novel Reactivity Patterns under Extreme Conditions (e.g., high pressure, cryo-chemistry)

Investigating the reactivity of this compound under extreme conditions, such as high pressure or cryogenic temperatures, could reveal novel chemical transformations and lead to the discovery of new derivatives with unique properties. High-pressure chemistry can accelerate reactions and influence their selectivity by altering the activation volume. This could potentially lead to more efficient syntheses or the formation of products that are not accessible under ambient conditions.

Cryo-chemistry, the study of chemical reactions at very low temperatures, can be used to trap and study reactive intermediates that are too short-lived to be observed at room temperature. beeradvocate.com This could provide valuable mechanistic insights into the reactions of this compound. Furthermore, techniques like cryogenic electron microscopy (cryo-EM) are emerging as powerful tools for determining the atomic structure of small organic molecules, which could be applied to study the compound or its reaction products. rsc.orgchemistryworld.comnih.gov While the application of these extreme conditions to this specific aldehyde is still exploratory, it represents a frontier in chemical research that could yield unexpected and valuable discoveries.

Q & A

Basic: What are the recommended methods for synthesizing 2,5,7,7-Tetramethyloct-2-enal in laboratory settings?

Methodological Answer:
Synthesis of α,β-unsaturated aldehydes like this compound often involves aldol condensation or oxidation of allylic alcohols. For lab-scale production:

  • Aldol Condensation : Use a sterically hindered ketone (e.g., 2,5,7,7-tetramethyloctanone) with an aldehyde donor under basic conditions (e.g., LDA or KOH). Monitor reaction progress via TLC (Rf ~0.3 in hexane:EtOAc 9:1).
  • Oxidation Route : Start with 2,5,7,7-tetramethyloct-2-enol and employ mild oxidizing agents (e.g., MnO₂ or TEMPO/NaClO) to preserve the alkene geometry .
    Data Table : Hypothetical Synthesis Routes
MethodReagents/ConditionsYield (%)Purity (GC-MS)
Aldol CondensationLDA, THF, –78°C, 12h6592%
OxidationTEMPO/NaClO, CH₂Cl₂, RT7895%

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy : Confirm alkene geometry (²H coupling constants: trans-J ≈ 15–16 Hz; cis-J ≈ 10–12 Hz) and methyl group environments (¹³C NMR for quaternary carbons).
  • GC-MS : Assess purity (>95%) and detect degradation products (e.g., oxidation to carboxylic acids).
  • FTIR : Verify aldehyde C=O stretch (~1720 cm⁻¹) and conjugated C=C (~1620 cm⁻¹) .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Temperature : Store at –20°C to slow aldol self-condensation.
  • Light Sensitivity : Use amber vials to prevent photooxidation of the conjugated alkene.
  • Inert Atmosphere : Argon or nitrogen headspace minimizes aldehyde oxidation .

Advanced: What experimental strategies elucidate stereochemical outcomes in reactions involving this compound?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomers if asymmetric synthesis is attempted.
  • X-ray Crystallography : Resolve absolute configuration of derivatives (e.g., hydrazones).
  • NOE Experiments : Confirm spatial proximity of methyl groups (e.g., 7,7-dimethyl proximity) .

Advanced: How do computational modeling approaches contribute to understanding its reactivity?

Methodological Answer:

  • DFT Calculations : Model transition states for aldol additions or Diels-Alder reactions. Focus on steric effects from tetramethyl groups.
  • MD Simulations : Predict adsorption behavior on indoor surfaces (e.g., silica or polymers) relevant to environmental chemistry studies .
    Data Table : Hypothetical Reactivity Parameters
Reaction TypeΔG‡ (kcal/mol)Steric Contribution (%)
Aldol Addition22.338
Epoxidation18.725

Advanced: How to resolve contradictions in reported physicochemical properties?

Methodological Answer:

  • Purity Reassessment : Use differential scanning calorimetry (DSC) to detect impurities affecting melting points.
  • Interlaboratory Validation : Collaborate to standardize analytical conditions (e.g., solvent polarity in UV-Vis λmax measurements).
  • Meta-Analysis : Compare datasets using multivariate statistics to identify outlier methodologies .

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